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Compound of Interest

Compound Name: Anthriscus cerefolium

Cat. No.: B1171649

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the
Apiaceae family. Traditionally used in culinary applications for its delicate, anise-like flavor,
recent scientific investigations have highlighted its potential as a natural food preservative.[1][2]
The herb's preservative qualities are attributed to its rich composition of bioactive compounds,
including phenolic acids, flavonoids, and essential oils, which exhibit significant antioxidant and
antimicrobial properties.[3][4][5] This document provides detailed application notes and
experimental protocols for researchers, scientists, and drug development professionals
interested in leveraging Anthriscus cerefolium extract for food preservation.

The active constituents of chervil include a volatile oil, flavonoids, and coumarins.[5][6] The
primary components of the volatile oil are estragole (methyl chavicol) and hendecane
(undecane).[1][5] Methanolic extracts of A. cerefolium have demonstrated a high antioxidant
capacity, which is linked to their phenolic content.[7] Key flavonoids identified include apiin and
apigenin.[7][8] Furthermore, aqueous extracts have shown antioxidant and anti-lipoperoxidant
activities.[9] The antimicrobial effects of chervil extract have been observed against various
foodborne pathogens, including Staphylococcus aureus and Candida species, with the extract
inhibiting both free-floating cells and microbial biofilms.[3][10]

Active Compounds and Mechanisms of Action
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The preservative effects of Anthriscus cerefolium extract are primarily due to the synergistic
action of its various phytochemicals.

Antioxidant Activity: The antioxidant properties are mainly attributed to phenolic compounds
and flavonoids.[4][11] These compounds can neutralize free radicals through hydrogen
donation, metal chelation, and reducing power.[9][11] The herb extract has shown free radical
scavenging and membrane-protective activities.[9] The main flavonoid, apiin, and the major
lignan, deoxypodophyllotoxin, have demonstrated strong free radical quenching activity.[8]

Antimicrobial Activity: The essential oil and phenolic compounds are the main contributors to
the antimicrobial properties of the extract.[4][6] These compounds can disrupt microbial cell
membranes, inhibit essential enzymes, and interfere with genetic material, thereby inhibiting
the growth of bacteria and fungi.[3][10] This makes the extract a potential agent against food
spoilage and pathogenic microorganisms.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and antimicrobial
activities of Anthriscus cerefolium extract from various studies.

Table 1: Antioxidant Activity of Anthriscus cerefolium Extracts
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Extract
Assay Result Reference
TypelComponent
) ) 1260 mg GAE/100g
Methanolic Extract Total Phenolic Content DM [14]
Methanolic Extract TEAC 50 + 5mg TEAC/100g  [14]
Essential Oll
_ DPPH IC50 115 pg/mL [15]

(vegetative stage)
Methanolic Extract ]

] Total Phenolic Content  76.7 mg GAE/L [15]
(flowering stage)
Ethyl Acetate Extract DPPH IC50 169.43 + 0.98 pg/mL [16]
Water Extract DPPH IC50 179.89 + 1.25 pg/mL [16]
n-Hexane Extract DPPH IC50 189.56 + 2.23 pug/mL [16]
Ethanol Extract DPPH IC50 248.09 £ 1.74 pg/mL [16]
Ethyl Acetate Extract Total Phenolic Content  3.67 £ 0.81 mg GAE/g  [16]
Ethanol Extract Total Phenolic Content  2.59 + 0.67 mg GAE/g  [16]
Water Extract Total Phenolic Content  1.73 £ 0.51 mg GAE/g  [16]
n-Hexane Extract Total Phenolic Content  1.57 £ 0.09 mg GAE/g  [16]

GAE: Gallic Acid Equivalents; DM: Dry Matter; TEAC: Trolox Equivalent Antioxidant Capacity;

DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: Half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Anthriscus cerefolium Methanolic Extract
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Microorganism Assay Result (mg/mL) Reference
Staphylococcus -
MIC Not specified [3]
aureus
Candida species MIC Not specified [3]
6 Bacteria species MIC Not specified [4]
8 Fungi species MIC Not specified [4]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Preparation of Anthriscus cerefolium

Methanolic Extract

This protocol details the preparation of a methanolic extract from fresh chervil leaves.

Materials:

Fresh Anthriscus cerefolium leaves

e Methanol

» Dichloromethane

e Grinder or blender

« Filter paper (e.g., Whatman No. 1)
e Rotary evaporator

e Separatory funnel

o Freeze-dryer (optional)

Procedure:
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Sample Preparation: Wash fresh chervil leaves thoroughly and mince them into small pieces
(approximately 20 mm).[14]

Extraction: Macerate 500 g of the minced plant material in 500 mL of methanol for 24 hours
in the dark at room temperature. Repeat the extraction process with a fresh 500 mL portion
of methanol for another 24 hours.[14]

Filtration: Filter the combined methanolic extracts through filter paper to remove solid plant
debris.[14]

Concentration: Concentrate the filtered extract to a volume of approximately 100 mL using a
rotary evaporator.[14]

Lipid Removal: Partition the concentrated extract against an equal volume of
dichloromethane in a separatory funnel to remove chlorophyll and other lipophilic
compounds. Repeat this step twice.[14]

Final Concentration/Drying: Collect the methanolic phase and concentrate it further using a
rotary evaporator to obtain a crude extract. The extract can be completely dried using a
freeze-dryer for long-term storage.

Protocol 2: Determination of Total Phenolic Content
(Folin-Ciocalteu Method)

This protocol describes the quantification of total phenolic content in the chervil extract.

Materials:

Anthriscus cerefolium extract

Folin-Ciocalteu reagent

Sodium carbonate (Na2COs3) solution (7.5% w/v)

Gallic acid standard solutions (0-500 mg/L)

Distilled water
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e Spectrophotometer
Procedure:

o Sample Preparation: Dissolve a known amount of the dried extract in methanol to prepare a
stock solution.

o Reaction Mixture: To a test tube, add 0.5 mL of the extract solution, 2.5 mL of Folin-Ciocalteu
reagent (diluted 1:10 with distilled water), and 2 mL of Na2COs solution.

 Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30
minutes.

o Measurement: Measure the absorbance of the solution at 765 nm using a
spectrophotometer.

o Standard Curve: Prepare a standard curve using gallic acid solutions of known
concentrations following the same procedure.

o Calculation: Determine the total phenolic content of the extract from the standard curve and
express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[15]

Protocol 3: Determination of Antioxidant Activity (DPPH
Radical Scavenging Assay)

This protocol outlines the assessment of the free radical scavenging activity of the chervil
extract.[15]

Materials:

Anthriscus cerefolium extract

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)

Methanol

Ascorbic acid or Trolox (as a positive control)
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e Spectrophotometer

Procedure:

o Sample Preparation: Prepare a series of dilutions of the chervil extract in methanol.

e Reaction: In a test tube, mix 1 mL of each extract dilution with 4 mL of the DPPH solution.

e Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

e Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

o Control: Prepare a control sample containing 1 mL of methanol and 4 mL of the DPPH
solution.

o Calculation: Calculate the percentage of DPPH radical scavenging activity using the
following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the
sample.

» |C50 Determination: Plot the scavenging activity percentage against the extract
concentrations to determine the IC50 value, which is the concentration of the extract
required to scavenge 50% of the DPPH radicals.[15][17]

Protocol 4: Determination of Minimum Inhibitory
Concentration (MIC) (Broth Microdilution Method)

This protocol is for determining the minimum concentration of chervil extract that inhibits the
visible growth of a microorganism.[18]

Materials:
¢ Anthriscus cerefolium extract
o Test microorganism (e.g., Staphylococcus aureus)

» Nutrient broth (e.g., Mueller-Hinton Broth)
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e 96-well microtiter plate
o Sterile pipette tips

e Incubator

Procedure:

 Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in nutrient
broth, adjusted to a concentration of approximately 5 x 10> CFU/mL.

» Serial Dilution: Prepare two-fold serial dilutions of the chervil extract in nutrient broth in the
wells of a 96-well plate.

 Inoculation: Add an equal volume of the standardized inoculum to each well.

e Controls: Include a positive control (broth with inoculum, no extract) and a negative control
(broth only).

e Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g.,
37°C for S. aureus) for 18-24 hours.

o Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest
concentration of the extract that shows no visible growth.[3][18]

Visualizations
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Caption: Experimental workflow for evaluating A. cerefolium extract as a food preservative.
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Caption: Antioxidant mechanism of A. cerefolium extract in food preservation.
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Caption: Antimicrobial mechanism of A. cerefolium extract against foodborne pathogens.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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